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Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and

pharmacological properties of 4-Fluoro-3-morpholinobenzaldehyde, a compound of growing

interest in medicinal chemistry and drug discovery. While experimental data for this specific

isomer (CAS No. 1197193-13-7) is limited in publicly accessible literature, this guide

synthesizes available information, predicted data, and analogous compound behavior to offer a

valuable resource for researchers. The guide covers the compound's molecular structure,

physicochemical properties, a proposed synthetic route with a detailed experimental protocol,

and a discussion of its potential applications as a key building block in the development of

novel therapeutics. Safety and handling precautions are also outlined to ensure its responsible

use in a laboratory setting.

Introduction: The Significance of Fluorinated
Morpholinobenzaldehydes in Drug Discovery
The strategic incorporation of fluorine atoms and morpholine moieties into small molecules has

become a cornerstone of modern drug design. Fluorine, with its unique electronic properties,

can significantly enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity,

thereby improving its pharmacokinetic and pharmacodynamic profile. The morpholine ring, a
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saturated heterocycle, is prized for its ability to improve aqueous solubility, reduce toxicity, and

serve as a versatile scaffold for further chemical modification.

4-Fluoro-3-morpholinobenzaldehyde emerges at the intersection of these two privileged

structural motifs. The presence of an aldehyde functional group provides a reactive handle for a

wide array of chemical transformations, making it an attractive starting material for the

synthesis of complex molecular architectures. This guide aims to provide a detailed

understanding of this compound, empowering researchers to unlock its potential in their drug

discovery endeavors.

Molecular Structure and Physicochemical
Properties
The chemical structure of 4-Fluoro-3-morpholinobenzaldehyde is characterized by a

benzaldehyde core substituted with a fluorine atom at the 4-position and a morpholine ring at

the 3-position.

Caption: 2D structure of 4-Fluoro-3-morpholinobenzaldehyde.

A summary of the available and predicted physical properties of 4-Fluoro-3-
morpholinobenzaldehyde is presented in the table below. It is important to note that some of

these values are predicted and should be confirmed by experimental analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1440996?utm_src=pdf-body
https://www.benchchem.com/product/b1440996?utm_src=pdf-body
https://www.benchchem.com/product/b1440996?utm_src=pdf-body
https://www.benchchem.com/product/b1440996?utm_src=pdf-body
https://www.benchchem.com/product/b1440996?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1440996?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

CAS Number 1197193-13-7 [1][2]

Molecular Formula C₁₁H₁₂FNO₂ [1][2]

Molecular Weight 209.22 g/mol [1][2]

Appearance White crystal or powder [3]

Melting Point Not available

Boiling Point 357.0 ± 42.0 °C (Predicted) [3]

Density 1.240 ± 0.06 g/cm³ (Predicted) [3]

Solubility

Not available. Expected to be

soluble in common organic

solvents like methanol,

ethanol, DMSO, and DMF.

Synthesis and Purification
While a specific, peer-reviewed synthesis for 4-Fluoro-3-morpholinobenzaldehyde is not

readily available, a plausible and efficient synthetic route can be proposed based on

established methodologies for analogous compounds, such as the synthesis of 4-

morpholinobenzaldehyde from p-fluorobenzaldehyde[4][5]. The most logical approach involves

a nucleophilic aromatic substitution reaction.

Proposed Synthetic Pathway: Nucleophilic Aromatic
Substitution
The synthesis of 4-Fluoro-3-morpholinobenzaldehyde can be envisioned through the

reaction of 3,4-difluorobenzaldehyde with morpholine. The fluorine atom at the 3-position is

activated towards nucleophilic attack by the electron-withdrawing aldehyde group.
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Caption: Proposed synthesis of 4-Fluoro-3-morpholinobenzaldehyde.

Detailed Experimental Protocol (Proposed)
This protocol is a guideline and may require optimization for yield and purity.

Materials:

3,4-Difluorobenzaldehyde

Morpholine

Anhydrous Potassium Carbonate (K₂CO₃)

N,N-Dimethylformamide (DMF), anhydrous

Ethyl acetate

Brine (saturated aqueous NaCl solution)

Anhydrous Sodium Sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:
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To a stirred solution of 3,4-difluorobenzaldehyde (1.0 eq) in anhydrous DMF, add morpholine

(1.2 eq) and anhydrous potassium carbonate (2.0 eq).

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer

chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

Extract the aqueous layer with ethyl acetate (3 x volumes).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of ethyl acetate in hexanes) to afford 4-Fluoro-3-
morpholinobenzaldehyde.

Spectral Characterization (Predicted)
Due to the absence of published experimental spectra for 4-Fluoro-3-
morpholinobenzaldehyde, the following are predicted characteristic peaks based on the

analysis of its structural analogues[6][7][8][9][10][11][12].

¹H NMR Spectroscopy
Aldehyde Proton (CHO): A singlet peak is expected in the downfield region, typically between

δ 9.8 and 10.0 ppm.

Aromatic Protons: The three protons on the benzene ring will exhibit complex splitting

patterns due to coupling with each other and with the fluorine atom. Approximate chemical

shifts are expected in the range of δ 7.0-7.8 ppm.

Morpholine Protons: Two distinct multiplets are anticipated for the morpholine protons. The

protons adjacent to the nitrogen atom (-NCH₂) are expected to appear around δ 3.0-3.3 ppm,

while the protons adjacent to the oxygen atom (-OCH₂) should resonate at approximately δ

3.8-4.0 ppm.
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¹³C NMR Spectroscopy
Carbonyl Carbon (C=O): A signal for the aldehyde carbonyl carbon is expected in the highly

deshielded region of the spectrum, around δ 190-192 ppm[13].

Aromatic Carbons: The six aromatic carbons will appear in the range of δ 110-165 ppm. The

carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.

Morpholine Carbons: The carbons of the morpholine ring are expected to resonate in the

aliphatic region, with the carbons adjacent to nitrogen (-NCH₂) appearing around δ 50-55

ppm and the carbons adjacent to oxygen (-OCH₂) at approximately δ 66-68 ppm[9].

FT-IR Spectroscopy
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1690-1710

cm⁻¹[7][8].

C-H Stretch (Aldehyde): Two weak bands may be observed around 2720 and 2820 cm⁻¹.

C-F Stretch: A strong absorption band in the region of 1200-1250 cm⁻¹ is characteristic of the

C-F bond.

C-N Stretch: A medium intensity band around 1110-1130 cm⁻¹ can be attributed to the C-N

stretching of the morpholine ring.

C-O-C Stretch (Morpholine): A strong band is expected around 1115 cm⁻¹.

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at

m/z 209. The fragmentation pattern would likely involve the loss of the formyl group (-CHO) to

give a fragment at m/z 180, and cleavage of the morpholine ring[14][15][16][17].

Reactivity and Potential Applications in Medicinal
Chemistry
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The chemical reactivity of 4-Fluoro-3-morpholinobenzaldehyde is dominated by the aldehyde

functional group, which can undergo a variety of transformations, including:

Reductive Amination: To introduce diverse amine functionalities.

Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes.

Aldol and Knoevenagel Condensations: For carbon-carbon bond formation.

Oxidation: To the corresponding carboxylic acid.

Reduction: To the corresponding benzyl alcohol.

These reactions make 4-Fluoro-3-morpholinobenzaldehyde a versatile intermediate for the

synthesis of a wide range of biologically active molecules. The morpholine and fluoro-

substituted phenyl motif is found in numerous approved drugs and clinical candidates,

highlighting the therapeutic potential of derivatives of this compound[18][19][20][21][22][23][24].

Potential therapeutic areas for derivatives of 4-Fluoro-3-morpholinobenzaldehyde include

oncology, infectious diseases, and central nervous system disorders.

Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 4-Fluoro-3-morpholinobenzaldehyde
is not widely available, based on its structural similarity to other substituted benzaldehydes and

morpholines, the following precautions should be taken[1][3][25][26][27]:

Hazard Statements: Likely to be harmful if swallowed (H302). May cause skin, eye, and

respiratory irritation.

Precautionary Statements:

Wear protective gloves, eye protection, and a lab coat[25][26].

Use in a well-ventilated area or a fume hood[25][26].

Avoid breathing dust/fumes/gas/mist/vapors/spray[26].

Wash hands thoroughly after handling[26].
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials

such as strong oxidizing agents[25].

Conclusion
4-Fluoro-3-morpholinobenzaldehyde is a promising building block for drug discovery,

combining the beneficial properties of both fluorine and morpholine substituents with a versatile

aldehyde functional group. Although a comprehensive experimental dataset for this specific

isomer is currently lacking in the public domain, this technical guide provides a solid foundation

for researchers by synthesizing available data, predicting key properties, and outlining a

practical synthetic approach. As the demand for novel and effective therapeutics continues to

grow, the exploration of compounds like 4-Fluoro-3-morpholinobenzaldehyde will

undoubtedly play a crucial role in advancing the field of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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